5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
“5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is a compound with the CAS Number: 310451-82-2 . It is also known as 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid . This compound has a molecular weight of 325.22 .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, including “this compound”, involves a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% by some variations of protocols previously reported .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation .Chemical Reactions Analysis
The chemical reactions involving “this compound” are characterized by their tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 325.22 . More specific properties such as melting point or solubility were not found in the search results.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Cancer Cell Inhibition : The synthesis of derivatives of 5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has shown effective inhibition of cancer cell proliferation. A specific derivative, synthesized via condensation reactions, demonstrated notable inhibition on various cancer cell lines (Liu et al., 2016).
Crystal Structure and Antituberculosis Activity : Another derivative, diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate, was synthesized and characterized. This compound, with its distinct crystal structure, exhibited moderate antituberculosis activity (Ju, Hongguang, & Jiufu, 2015).
Biological Activities and Applications
Anti-Mycobacterial Activity : Compounds derived from pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, relevant for treating Mycobacterium tuberculosis. Modifications of the pyrazolo[1,5-a]pyrimidin-7-amine analogues, including the incorporation of a 3-(4-fluoro)phenyl group, yielded potent in vitro M.tb growth inhibition (Sutherland et al., 2022).
Cytotoxic Activity : Novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have shown cytotoxic activity against human cancer cell lines, including colon, lung, breast, and liver cancer. This highlights the potential of these compounds in cancer therapy (Hassan et al., 2015).
Synthesis of Fluorinated Pyrazolo[3,4-d]pyrimidine Derivatives : The synthesis of these derivatives, containing 1,3,4-thiadiazole, showed promising antibacterial activity against Staphylococcus aureus. This suggests potential use in developing new antibacterial agents (Xin-jian, 2013).
- icrobial Applications**: A series of pyrazolo[1,5-a]pyrimidine derivatives exhibited notable anti-inflammatory and antimicrobial activities. One specific compound showed anti-inflammatory activity comparable to the standard drug Indomethacin. These compounds also demonstrated antimicrobial efficacy against certain bacteria and fungi, indicating their potential as anti-inflammatory and antimicrobial agents (Aggarwal et al., 2014).
Mechanism of Action
While the specific mechanism of action for “5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” is not mentioned in the search results, it’s worth noting that similar compounds have been used to study the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Future Directions
The future directions for “5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine” and similar compounds could involve their use in studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . Their simpler and greener synthetic methodology and tunable photophysical properties make them strategic compounds for optical applications .
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F4N3/c20-14-8-6-13(7-9-14)15-10-17(19(21,22)23)26-18(24-15)11-16(25-26)12-4-2-1-3-5-12/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYTUTIXBNPFPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F4N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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